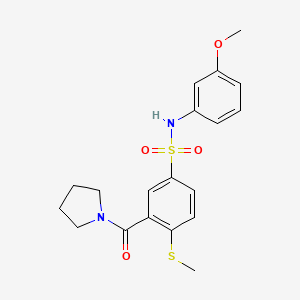
N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
描述
N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound. Its structure suggests it may have applications in medicinal chemistry, potentially as a pharmaceutical intermediate or active ingredient. The compound features an acetamidophenyl group and a dioxopyrrolidinyl group, indicating it may interact with biological systems in unique ways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide likely involves multiple steps, including:
Formation of the acetamidophenyl group: This can be achieved through acetylation of 4-aminophenol.
Formation of the dioxopyrrolidinyl group: This may involve the reaction of a suitable amine with succinic anhydride to form the dioxopyrrolidinone ring.
Coupling of the two groups: The final step would involve coupling the acetamidophenyl group with the dioxopyrrolidinyl group, possibly through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Batch reactors: for small-scale production.
Continuous flow reactors: for large-scale production, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could target the amide or dioxopyrrolidinone groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic ring or amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield hydroxylated or carboxylated derivatives.
Reduction: Could yield amine derivatives.
Substitution: Could yield halogenated or alkylated derivatives.
科学研究应用
N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide may have several applications:
Chemistry: As an intermediate in organic synthesis.
Biology: Potentially as a probe or ligand in biochemical assays.
Medicine: Could be investigated for pharmacological activity, such as anti-inflammatory or analgesic properties.
Industry: May be used in the synthesis of more complex molecules or materials.
作用机制
The mechanism of action would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
相似化合物的比较
Similar compounds might include other acetamidophenyl derivatives or dioxopyrrolidinone-containing molecules. Comparisons could highlight:
Structural differences: Variations in functional groups or ring structures.
Biological activity: Differences in pharmacological effects or potency.
Chemical reactivity: Variations in reaction pathways or product profiles.
List of Similar Compounds
Paracetamol (acetaminophen): An acetamidophenyl derivative with analgesic and antipyretic properties.
Succinimide derivatives: Compounds containing the dioxopyrrolidinone ring, used in various pharmaceutical applications.
属性
IUPAC Name |
N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12(23)20-14-5-7-15(8-6-14)21-19(26)13-3-2-4-16(11-13)22-17(24)9-10-18(22)25/h2-8,11H,9-10H2,1H3,(H,20,23)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWJXAHOQJMBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4447560.png)
![N-[3-(2-ethoxyphenyl)propyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4447566.png)


![6-[(4-benzyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4447579.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4447584.png)



![2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol](/img/structure/B4447618.png)
![N-cyclopropyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B4447625.png)
![N-methyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4447631.png)

